2-BENZOYL-1-(4-CHLORO-3-NITROPHENYL)-6-METHOXY-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE
Overview
Description
2-BENZOYL-1-(4-CHLORO-3-NITROPHENYL)-6-METHOXY-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE is a complex organic compound that belongs to the beta-carboline family. Beta-carbolines are known for their diverse biological activities, including potential therapeutic applications. This compound is characterized by its unique structural features, which include a benzoyl group, a chloro-nitrophenyl group, and a methoxy group attached to a tetrahydro-beta-carboline core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-BENZOYL-1-(4-CHLORO-3-NITROPHENYL)-6-METHOXY-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE typically involves multi-step organic reactions. One common method involves the condensation of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of an intermediate through the reaction of a benzoyl chloride with a suitable amine, followed by cyclization and functional group modifications to introduce the chloro, nitro, and methoxy groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, solvent systems, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-BENZOYL-1-(4-CHLORO-3-NITROPHENYL)-6-METHOXY-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or reduce other functional groups.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
2-BENZOYL-1-(4-CHLORO-3-NITROPHENYL)-6-METHOXY-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions, receptor binding, and cellular pathways.
Medicine: Potential therapeutic applications include its use as an anti-cancer, anti-inflammatory, or neuroprotective agent.
Industry: It may be used in the development of new materials, pharmaceuticals, or agrochemicals.
Mechanism of Action
The mechanism of action of 2-BENZOYL-1-(4-CHLORO-3-NITROPHENYL)-6-METHOXY-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Harmine: Another beta-carboline with similar structural features but different functional groups.
Harmaline: Similar to harmine but with additional methoxy groups.
Tetrahydro-beta-carboline: The core structure shared by many beta-carbolines.
Uniqueness
2-BENZOYL-1-(4-CHLORO-3-NITROPHENYL)-6-METHOXY-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
[1-(4-chloro-3-nitrophenyl)-6-methoxy-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]-phenylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClN3O4/c1-33-17-8-10-21-19(14-17)18-11-12-28(25(30)15-5-3-2-4-6-15)24(23(18)27-21)16-7-9-20(26)22(13-16)29(31)32/h2-10,13-14,24,27H,11-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QELQVBCXTKGWDZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2CCN(C3C4=CC(=C(C=C4)Cl)[N+](=O)[O-])C(=O)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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